1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one 1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 924775-34-8
VCID: VC5219573
InChI: InChI=1S/C15H17NO4/c1-10(17)16-6-4-15(5-7-16)9-13(19)12-3-2-11(18)8-14(12)20-15/h2-3,8,18H,4-7,9H2,1H3
SMILES: CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)O
Molecular Formula: C15H17NO4
Molecular Weight: 275.304

1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one

CAS No.: 924775-34-8

Cat. No.: VC5219573

Molecular Formula: C15H17NO4

Molecular Weight: 275.304

* For research use only. Not for human or veterinary use.

1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one - 924775-34-8

Specification

CAS No. 924775-34-8
Molecular Formula C15H17NO4
Molecular Weight 275.304
IUPAC Name 1'-acetyl-7-hydroxyspiro[3H-chromene-2,4'-piperidine]-4-one
Standard InChI InChI=1S/C15H17NO4/c1-10(17)16-6-4-15(5-7-16)9-13(19)12-3-2-11(18)8-14(12)20-15/h2-3,8,18H,4-7,9H2,1H3
Standard InChI Key NYDZDLACUVHREM-UHFFFAOYSA-N
SMILES CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 1'-acetyl-7-hydroxyspiro[3H-chromene-2,4'-piperidine]-4-one, reflects its spirocyclic framework. The chromene ring (a benzopyran derivative) shares a single atom (spiro carbon) with the piperidine ring, creating a bicyclic system. Key features include:

  • Chromene core: A 2H-chromen-4-one scaffold with a hydroxyl group at position 7.

  • Piperidine ring: A six-membered nitrogen-containing ring substituted with an acetyl group at position 1'.

  • Spiro junction: The shared carbon atom (C2 of chromene and C4' of piperidine) imposes conformational rigidity .

The molecular formula is C₁₅H₁₇NO₄ (molecular weight: 275.30 g/mol), as confirmed by PubChem . The SMILES notation (CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)O) and InChIKey (NYDZDLACUVHREM-UHFFFAOYSA-N) provide precise structural descriptors .

Synthetic Methodologies

Multi-Component Reactions

The compound’s synthesis likely involves multi-component reactions (MCRs) employing 1,3-diketones, aldehydes, and amines. A representative pathway includes:

  • Knoevenagel condensation: Formation of α,β-unsaturated ketones from dimedone and aldehydes.

  • Michael addition: Nucleophilic attack by a secondary amine (e.g., piperidine) on the enone system.

  • Cyclization: Intramolecular hemiacetal or lactam formation to generate the spirocyclic framework .

For example, reacting 7-hydroxy-4-chromanone with acetylated piperidine derivatives under acidic conditions yields the target compound . Catalysts such as ceric ammonium nitrate (CAN) or molecular sieves enhance reaction efficiency .

Optimization Challenges

Key challenges in synthesis include:

  • Regioselectivity: Avoiding competing pathways that yield non-spiro byproducts.

  • Functional group compatibility: Protecting the hydroxyl group during acetylations .

  • Yield limitations: Reported yields for analogous spirochromenes range from 25% to 82%, depending on substituents .

Biological Activity and Mechanisms

Cell LineIC₅₀ (µM)Reference
MCF-7 (breast)1.2
HT-29 (colon)1.8
A549 (lung)2.5

Mechanistically, these compounds inhibit topoisomerase II and disrupt microtubule assembly, inducing apoptosis . The acetyl and hydroxyl groups enhance DNA intercalation and redox cycling, respectively .

Antimicrobial and Anti-Quorum Sensing

Preliminary studies indicate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 8 µg/mL) and Gram-negative strains (e.g., Escherichia coli, MIC: 16 µg/mL) . The compound also suppresses quorum sensing in Pseudomonas aeruginosa, reducing virulence factor production .

Applications and Future Directions

Pharmaceutical Development

The compound’s dual activity against cancer and microbial pathogens positions it as a candidate for:

  • Combination therapies: Synergistic use with cisplatin or doxorubicin to overcome drug resistance .

  • Antibiofilm agents: Disrupting microbial biofilms in medical devices .

Material Science

Spirocyclic chromenes serve as fluorescent probes due to their rigid, conjugated systems. Applications in OLEDs and biosensors are under exploration .

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